4-Fluoropyridine-2-sulfonyl fluoride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

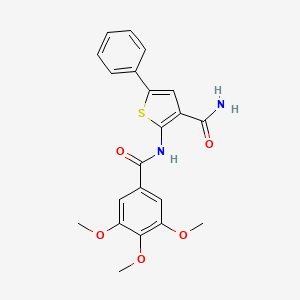

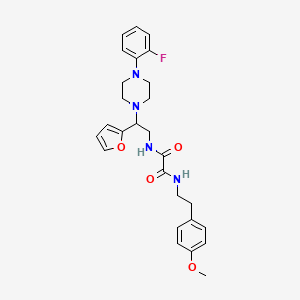

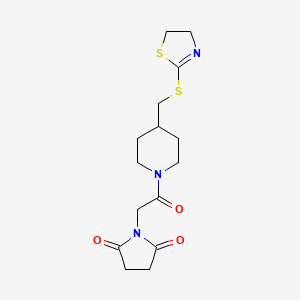

4-Fluoropyridine-2-sulfonyl fluoride is a chemical compound with the molecular formula C5H3F2NO2S . It has a molecular weight of 179.15 .

Synthesis Analysis

The synthesis of sulfonyl fluorides, such as this compound, has been a topic of interest in recent years . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . A synthetic method for the preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines has been reviewed . A specific synthetic method for this compound is not available in the retrieved papers.Molecular Structure Analysis

The InChI code for this compound is 1S/C5H3F2NO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H .Chemical Reactions Analysis

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method has been used in the synthesis of diverse functionalized sulfonyl fluorides .Aplicaciones Científicas De Investigación

Synthesis of Aliphatic Sulfonyl Fluorides Recent research highlights the growing interest in sulfonyl fluorides as reactive probes in chemical biology and molecular pharmacology. A study by Xu et al. (2019) presents a facile approach for synthesizing aliphatic sulfonyl fluorides through visible-light-mediated decarboxylative fluorosulfonylethylation. This method is suitable for modifying a wide range of substances, including amino acids, peptides, and pharmaceuticals, offering a rapid, metal-free pathway to create diverse sulfonyl fluoride compound libraries. This innovation underscores the versatility of sulfonyl fluorides in pharmaceutical applications and their importance as probes in chemical biology (Xu et al., 2019).

Labeling of Peptides and Proteins The development of [18F]fluoropyridine-based maleimide reagents for prosthetic labeling of peptides and proteins through selective thiol conjugation is another significant application. The study by de Bruin et al. (2005) demonstrates the synthesis of 1-[3-(2-[18F]fluoropyridin-3-yloxy)propyl]pyrrole-2,5-dione ([18F]FPyME), which allows for efficient incorporation of fluorine-18 into biomolecules for PET imaging. This method offers a powerful tool for the development of new peptide- and protein-based radiopharmaceuticals (de Bruin et al., 2005).

Electrochemical Oxidative Coupling for Sulfonyl Fluoride Synthesis The electrochemical approach to preparing sulfonyl fluorides using thiols or disulfides and potassium fluoride, as detailed by Laudadio et al. (2019), represents an environmentally benign and mild method. This technique demonstrates broad substrate scope and does not require additional oxidants or catalysts, highlighting the potential of electrochemical methods in the efficient synthesis of sulfonyl fluorides for various applications (Laudadio et al., 2019).

Catalytic Decarboxylative Fluorosulfonylation Catalytic decarboxylative fluorosulfonylation offers a strategy for converting aliphatic carboxylic acids to sulfonyl fluorides. A study by Chen et al. (2022) showcases an operationally simple method that proceeds with high functional-group tolerance under mild and redox-neutral conditions. This approach highlights the utility of sulfonyl fluorides as building blocks across various fields (Chen et al., 2022).

Safety and Hazards

The safety information for 4-Fluoropyridine-2-sulfonyl fluoride includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Mecanismo De Acción

Target of Action

4-Fluoropyridine-2-sulfonyl fluoride is a type of sulfonyl fluoride, which are known to be used as electrophilic warheads by both medicinal chemists and chemical biologists . The primary targets of this compound are likely to be proteins or enzymes in the body that interact with sulfonyl fluorides.

Mode of Action

This reaction can lead to the modification of the target molecule, potentially altering its function .

Biochemical Pathways

Given its electrophilic nature, it could potentially affect a variety of biochemical pathways by modifying proteins or enzymes involved in these pathways .

Result of Action

As a sulfonyl fluoride, it is likely to modify target molecules in a way that could alter their function, potentially leading to various cellular effects .

Propiedades

IUPAC Name |

4-fluoropyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F2NO2S/c6-4-1-2-8-5(3-4)11(7,9)10/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADXZEKJVOOFOFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1F)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(2-Pyridin-2-ylspiro[3.3]heptan-2-yl)methyl]prop-2-enamide](/img/structure/B2763145.png)

![[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-(1,5-dimethylpyrazol-3-yl)methanone](/img/structure/B2763147.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(5-methylthiophen-2-yl)methanone](/img/structure/B2763152.png)

![2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-isopropylacetamide](/img/structure/B2763163.png)